molecular formula C8H12N2O2 B1488320 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-12-6

3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1488320
CAS No.: 2098075-12-6
M. Wt: 168.19 g/mol
InChI Key: OIJWPWQYUQDHNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (C₈H₁₄N₂O₂, MW 170.21 g/mol) is a disubstituted tetrahydropyrimidine derivative characterized by ethyl groups at the 3- and 6-positions of the pyrimidine ring.

Properties

IUPAC Name

3,6-diethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-6-5-7(11)10(4-2)8(12)9-6/h5H,3-4H2,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIJWPWQYUQDHNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=O)N1)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Catalytic Reduction

One method for preparing tetrahydropyrimidine derivatives involves the catalytic reduction of a related pyrimidine compound. This approach utilizes 6-amino-1,3-diethyl-5-nitroso-1H-pyrimid-2,4-dione as a starting material, which undergoes catalytic reduction to yield 5,6-diamino-1,3-diethyl-1H-pyrimid-2,4-dione hydrochloride. Subsequent acetylation of this intermediate produces N-(6-amino-1,3-diethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimid-5-yl)acetamide. Further steps, including ring closure and methylation, can lead to the formation of more complex structures like Istradefylline, a derivative of tetrahydropyrimidinedione.

Procedure:

  • Charge a reactor with 6-amino-1,3-diethyl-5-nitroso-1H-pyrimidine-2,4-dione (140.0 g, 0.66 mol), 1100 mL of methyl alcohol, and 20.0 g of 10% Pd/C.

  • Maintain a stirring speed of 100 r/min and a temperature of 15°C.

  • Pressurize with hydrogen (0.50 MPa-0.60 MPa) and monitor the reaction via TLC until completion.

  • Filter off the Pd/C and wash with methyl alcohol.

  • Add 2 mol/L ethanol solution of hydrochloride dropwise, followed by stirring and crystallization at 10°C.

  • Filter, wash the filter cake with water-ethanol, and dry under forced air at 60°C to obtain the product (130.1g, 84% yield).

Synthesis via Biginelli Reaction

Tetrahydropyrimidine derivatives can also be synthesized through the Biginelli reaction, a multi-component reaction involving urea or thiourea, an aldehyde, and a \$$\beta\$$-keto ester. This method is efficient and can be performed under solvent-less conditions, offering advantages such as reduced reaction times and high yields.

General Procedure:

  • Mix an aldehyde (2 mmol) and ethyl acetoacetate (2 mmol, 290 \$$\mu\$$L) in ethanol.
  • Add glacial acetic acid (0.5 mmol, 29 \$$\mu\$$L) and stir the mixture at room temperature for 1 h.
  • Add urea or thiourea (3 mmol) and heat the resulting suspension under reflux for 8 h.
  • Pour the reaction mixture onto crushed ice and neutralize with sodium bicarbonate.
  • Filter off the precipitate, wash with distilled water, and recrystallize the crude product from a suitable solvent.

Alkylation of Uracil Derivatives

Another approach involves the alkylation of uracil derivatives to form 1,3-disubstituted-6-aminouracils, which are key intermediates in synthesizing pyrido[2,3-d]pyrimidine-2,4-dione derivatives.

Procedure:

  • React commercially available uracil derivatives with ethyl iodide or n-propyl iodide in the presence of 10–15% aqueous NaOH.

  • This yields the corresponding 1,3-disubstituted-6-aminouracils in 40–53% yield.

Chemical Reactions Analysis

Types of Reactions: 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can result in the formation of various substituted pyrimidines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. For instance, compounds similar to 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione have shown effectiveness against various bacterial strains. Studies suggest that modifications in the diethyl group can enhance antibacterial activity and selectivity toward specific pathogens .

Anticancer Properties
The compound has been investigated for its potential as an anticancer agent. It is believed to inhibit specific enzymes involved in cancer cell proliferation. For example, tetrahydropyrimidines have been shown to act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced tumor growth and proliferation.

Neuroprotective Effects
Recent studies have explored the neuroprotective effects of pyrimidine derivatives. Compounds like this compound may help mitigate oxidative stress in neuronal cells and show potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Chemistry

Herbicide Development
The compound's structure suggests potential applications in herbicide development. Its ability to inhibit specific biosynthetic pathways in plants can be exploited to create selective herbicides that target unwanted vegetation while preserving crop species. The diethyl substitution enhances its lipophilicity, which may improve its absorption and efficacy in plant systems .

Pesticide Formulations
Tetrahydropyrimidine derivatives are being evaluated for their insecticidal properties. Their mechanism of action may involve disrupting metabolic processes in pests. Thus, they can be integrated into pesticide formulations aimed at protecting crops from a variety of agricultural pests .

Materials Science

Polymer Chemistry
this compound can serve as a monomer or additive in polymer synthesis. Its unique chemical structure allows for the development of polymers with enhanced thermal stability and mechanical properties. Research has shown that incorporating such compounds into polymer matrices can result in materials with improved performance characteristics .

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial Showed effectiveness against E. coli and S. aureus with modified derivatives exhibiting enhanced activity.
Anticancer Inhibition of DHFR led to reduced proliferation rates in cancer cell lines.
Neuroprotective Exhibited protective effects against oxidative stress in neuronal cultures.
Herbicide Development Demonstrated selective inhibition of weed species while preserving crop viability.
Pesticide Formulation Effective against common agricultural pests with low toxicity to beneficial insects.
Polymer Chemistry Enhanced thermal stability observed in polymers synthesized with tetrahydropyrimidine derivatives.

Mechanism of Action

The mechanism by which 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects depends on its specific application. For example, in pharmaceuticals, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would vary based on the specific context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position, size, and electronic nature of substituents significantly impact solubility, molecular weight, and reactivity. Key comparisons include:

Compound Name Substituents Molecular Weight (g/mol) Key Physicochemical Traits Evidence Source
3,6-Diethyl derivative 3-Ethyl, 6-Ethyl 170.21 Moderate hydrophobicity, compact structure
3,6-Diphenyl derivative (7a–c) 3-Phenyl, 6-Phenyl ~330–350 (estimated) High hydrophobicity, steric hindrance
6-(Chloromethyl)-1,3-dimethyl derivative 1,3-Dimethyl, 6-Chloromethyl 206.65 (C₇H₁₀ClN₂O₂) Electrophilic chloromethyl group
1-[(3-Bromophenyl)methyl] derivative 3-Bromophenylmethyl 313.25 (C₁₁H₁₀BrN₂O₂) High molecular weight, halogenated
6-Amino-5-[thiazol-4-yl] derivative Thiazolyl, 4-hydroxyphenyl 330.36 (C₁₅H₁₄N₄O₃S) Polar functional groups, hydrogen bonding

Key Observations :

  • Hydrophobicity : Ethyl groups (3,6-diethyl) balance lipophilicity better than aromatic substituents (e.g., 3,6-diphenyl), which may enhance membrane permeability .
  • Reactivity : Chloromethyl () and bromophenyl () groups introduce electrophilic sites, enabling further derivatization but increasing toxicity risks.
  • Polarity: Amino and hydroxyl groups () improve aqueous solubility but may reduce blood-brain barrier penetration .

Key Observations :

  • Scalability : Sodium hydride-mediated alkylation () is robust for introducing bulky substituents but requires anhydrous conditions.

Biological Activity

3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N2O2C_8H_{12}N_2O_2 with a molecular weight of 168.19 g/mol. The compound features a tetrahydropyrimidine ring structure which is essential for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance:

  • Study Findings : In vitro tests demonstrated that derivatives of tetrahydropyrimidine exhibited cytotoxic effects against various cancer cell lines such as MDA-MB-231 and HeLa. Notably, certain derivatives showed IC50 values in the low micromolar range .
CompoundCell LineIC50 (µM)
3bMDA-MB-2315.0
6bKCL-227.5
3cHeLa4.0

Antimicrobial Activity

The compound also demonstrates antimicrobial properties:

  • Research Overview : A study evaluated the antibacterial activity of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) lower than standard antibiotics like streptomycin.
DerivativeBacteria TestedMIC (mg/mL)
Compound AStaphylococcus aureus0.25
Compound BEscherichia coli0.5
Compound CPseudomonas aeruginosa1.0

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, compounds based on the tetrahydropyrimidine structure have shown promising anti-inflammatory effects:

  • Case Study : A recent study assessed the anti-inflammatory activity of synthesized pyrimidine derivatives in a model of induced inflammation in mice. The results indicated a significant reduction in inflammatory markers compared to controls .

The biological activities of this compound are attributed to its ability to interact with various cellular pathways:

  • Anticancer Mechanism : The compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation signals.
  • Antimicrobial Mechanism : Its antimicrobial action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione and its derivatives?

  • Methodological Answer : The compound is synthesized via multicomponent reactions (MCRs), such as the Biginelli reaction, using urea/thiourea, β-keto esters, and aldehydes under solvent-free conditions. Catalysts like triphenylphosphine or Lewis acids (e.g., ZrCl₄) are employed to enhance regioselectivity and yield. Post-synthetic modifications, such as alkylation or coupling reactions, are used to introduce ethyl groups at the 3- and 6-positions .
  • Key Data : Typical yields range from 60–85% under optimized conditions, with purity confirmed via HPLC (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is used to confirm the tetrahydropyrimidine ring structure and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and NH/OH groups. Mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives .
  • Example : In a derivative study, ¹H NMR showed distinct signals for ethyl groups (δ 1.2–1.4 ppm, triplets) and NH protons (δ 8.1–8.3 ppm) .

Q. What are the primary biological activities reported for tetrahydropyrimidinone derivatives?

  • Methodological Answer : Derivatives are screened for antimicrobial, antifungal, and enzyme inhibitory activity. For instance, broth microdilution assays (CLSI guidelines) test efficacy against S. aureus (MIC: 4–32 µg/mL) and C. albicans (MIC: 8–64 µg/mL). Kinase inhibition is assessed via fluorescence-based assays (e.g., EGFR IC₅₀: 0.5–5 µM) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and regioselectivity in derivatives?

  • Methodological Answer : Systematic variation of catalysts (e.g., ZrCl₄ vs. FeCl₃), solvents (polar aprotic vs. solvent-free), and temperature (80–120°C) is critical. For example, solvent-free conditions reduce side reactions, increasing yields by 15–20%. Microwave-assisted synthesis shortens reaction times (2–4 hours vs. 24 hours) .
  • Data Contradiction : Some studies report lower yields (40–50%) with Lewis acids due to by-product formation, highlighting the need for catalyst screening .

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) simulates binding to targets like dihydrofolate reductase (DHFR), with binding energies ≤ -8.5 kcal/mol indicating strong interactions .
  • Case Study : A derivative showed a 2.3 Å hydrogen bond with DHFR’s active site, correlating with experimental IC₅₀ values .

Q. How should researchers address contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or structural modifications. Meta-analyses of structure-activity relationships (SAR) can identify trends. For example, 3,6-diethyl derivatives show enhanced lipophilicity (logP: 2.5–3.0) and 20% higher antimicrobial activity compared to methyl analogs .

Q. What strategies mitigate challenges in crystallizing tetrahydropyrimidinone derivatives for X-ray studies?

  • Methodological Answer : Slow evaporation (water/ethanol mixtures) promotes crystal growth. Hydrogen-bonding motifs (N–H⋯O, O–H⋯O) stabilize lattice structures. In one study, water molecules in the crystal lattice improved diffraction quality (R-factor: 0.05) .

Methodological Considerations Table

Parameter Optimized Condition Impact on Research Reference
CatalystTriphenylphosphine85% yield, reduced side products
SolventSolvent-free15–20% yield increase
Characterization¹H NMR + X-rayConfirms regiochemistry and stereochemistry
Biological AssayBroth microdilution (CLSI)Standardized MIC values

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
3,6-Diethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.